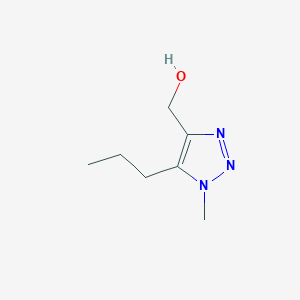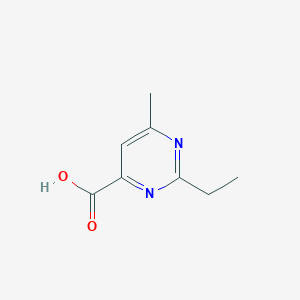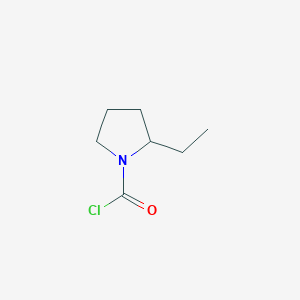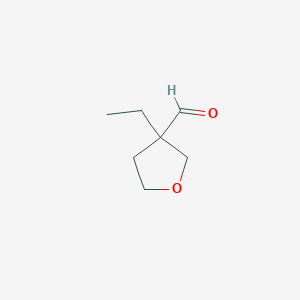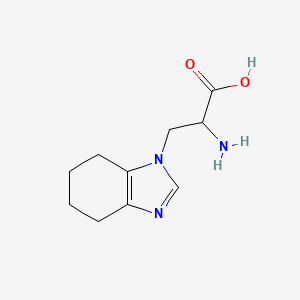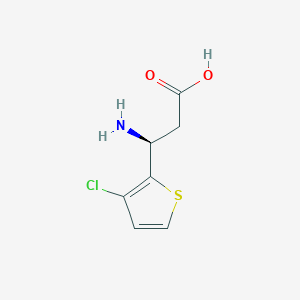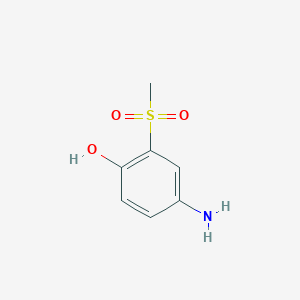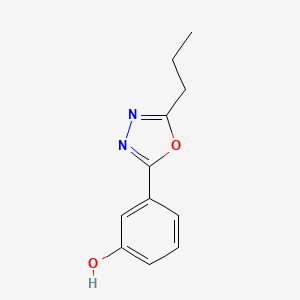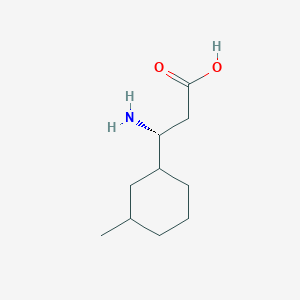![molecular formula C11H11N3O B13317190 1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)
1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one typically involves the reaction of 4-methyl-1H-pyrazole with a pyridine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-methyl-1H-pyrazole is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: 1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
科学的研究の応用
1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
類似化合物との比較
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness: 1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
1-[2-(4-methylpyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-6-13-14(7-8)11-10(9(2)15)4-3-5-12-11/h3-7H,1-2H3 |
InChIキー |
SGSMBLPSYNEYSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C2=C(C=CC=N2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)
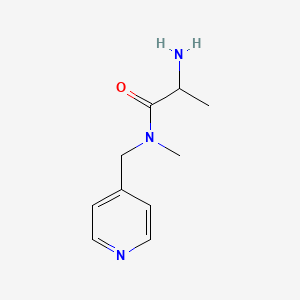
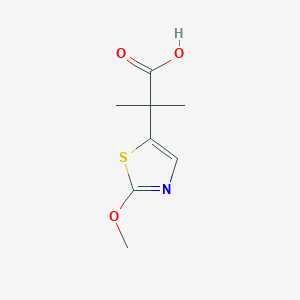
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317127.png)
![2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B13317128.png)
